molecular formula C7H16N2O B1385199 3-(Isopropylamino)-N-methylpropanamide CAS No. 1001345-72-7

3-(Isopropylamino)-N-methylpropanamide

Cat. No. B1385199
M. Wt: 144.21 g/mol
InChI Key: XRNMWDXTWCXBDU-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Isopropylamine (Aldrich; 1.5 ml, 17.62 mmol) and methyl acrylamide (ABCR; 1.0 g, 11.75 mmol) were combined in methanol (10 ml). The mixture was heated in a microwave at 140° C. for 30 min. The reaction was repeated and the combined reaction mixtures were concentrated to remove excess amine. The residue was re-dissolved in methanol and absorbed onto an SCX column (50 g), washed with methanol and eluted with ammonia/methanol. Concentration of the product containing fractions gave the title compound as a colourless oil (3.2 g, 94%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH3:5][C:6](=C)[C:7]([NH2:9])=[O:8].[CH3:11]O>>[CH3:11][NH:9][C:7](=[O:8])[CH2:6][CH2:5][NH:4][CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)N)=C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the combined reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess amine
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in methanol
CUSTOM
Type
CUSTOM
Details
absorbed onto an SCX column (50 g)
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
eluted with ammonia/methanol
ADDITION
Type
ADDITION
Details
Concentration of the product containing fractions

Outcomes

Product
Name
Type
product
Smiles
CNC(CCNC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.